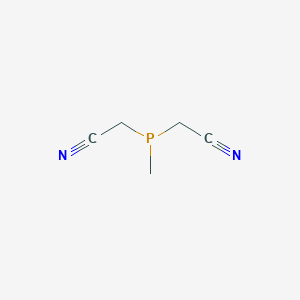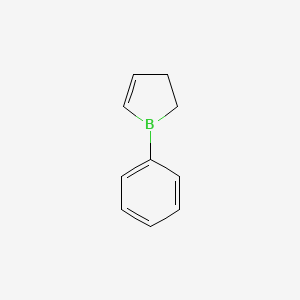
1H-borole, 2,3-dihydro-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Borole, 2,3-dihydro-1-phenyl- is a boron-containing heterocyclic compound. Boroles are known for their unique electronic and optical properties due to their anti-aromatic character and three-coordinate boron atom.
Métodos De Preparación
The synthesis of 1H-borole, 2,3-dihydro-1-phenyl- typically involves the reaction of a substituted 1,4-dilithio-1,3-butadiene with a dihaloborane or organotrifluoroborate. This method allows for the formation of the borole ring through a salt metathesis reaction The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions
Análisis De Reacciones Químicas
1H-Borole, 2,3-dihydro-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the borole ring can be oxidized to form boronic acids or boronates.
Reduction: Reduction of the borole ring can lead to the formation of borole dianions, which exhibit aromatic character.
Substitution: The boron atom can participate in substitution reactions with nucleophiles, forming Lewis acid-base adducts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include boronic acids, boronates, and various substituted boroles.
Aplicaciones Científicas De Investigación
1H-Borole, 2,3-dihydro-1-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of heterocycles and other boron-containing compounds.
Biology: Boron-containing compounds have shown potential in drug design and development due to their unique electronic properties.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy and as antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 1H-borole, 2,3-dihydro-1-phenyl- involves its ability to act as a Lewis acid due to the electron deficiency of the boron atom. This allows it to form stable adducts with Lewis bases, facilitating various chemical transformations. The anti-aromatic character of the borole ring also contributes to its reactivity, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
1H-Borole, 2,3-dihydro-1-phenyl- can be compared to other boron-containing heterocycles such as:
Pyrrole: Unlike boroles, pyrroles contain a nitrogen atom and exhibit aromatic character.
Furan: Furan contains an oxygen atom and is also aromatic, contrasting with the anti-aromatic nature of boroles.
Cyclopentadiene: This compound is similar in structure but lacks the boron atom, resulting in different electronic properties. The uniqueness of 1H-borole, 2,3-dihydro-1-phenyl- lies in its anti-aromatic character and the presence of a three-coordinate boron atom, which imparts distinct reactivity and electronic properties.
Propiedades
Número CAS |
89377-15-1 |
|---|---|
Fórmula molecular |
C10H11B |
Peso molecular |
142.01 g/mol |
Nombre IUPAC |
1-phenyl-2,3-dihydroborole |
InChI |
InChI=1S/C10H11B/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-4,6-8H,5,9H2 |
Clave InChI |
OOZDNYDIUQYZMX-UHFFFAOYSA-N |
SMILES canónico |
B1(CCC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)
![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
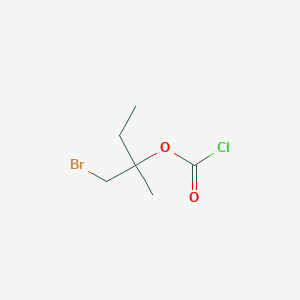
![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)

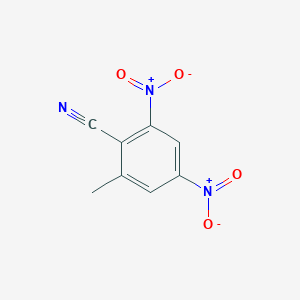
![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)
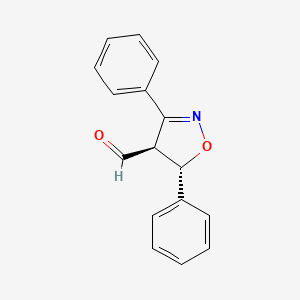
![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
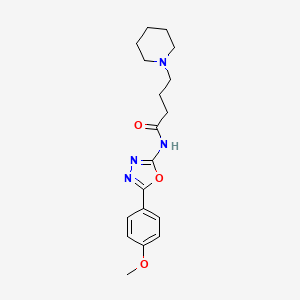
![4-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14376013.png)
methanone](/img/structure/B14376026.png)
